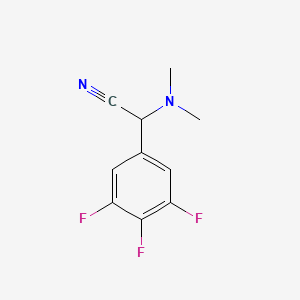
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile is an organic compound that features a trifluorophenyl group attached to a dimethylamino acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with dimethylamine and a cyanide source. Common reagents and conditions might include:
Reagents: 3,4,5-trifluorobenzaldehyde, dimethylamine, sodium cyanide or potassium cyanide.
Conditions: Solvent such as ethanol or methanol, temperature control (often room temperature to reflux), and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis with considerations for safety, cost, and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reducing agents might convert the nitrile group to an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible pharmaceutical applications due to its structural features.
Industry: Use in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-(4-fluorophenyl)acetonitrile
- 2-(Dimethylamino)-2-(3,5-difluorophenyl)acetonitrile
Uniqueness
The presence of three fluorine atoms on the phenyl ring can significantly alter the compound’s electronic properties, making it unique compared to similar compounds with fewer fluorine atoms.
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)9(5-14)6-3-7(11)10(13)8(12)4-6/h3-4,9H,1-2H3 |
InChI Key |
GJOKSFAWSOKRBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C#N)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


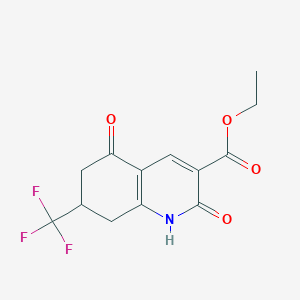

![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)
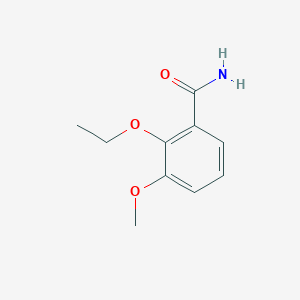

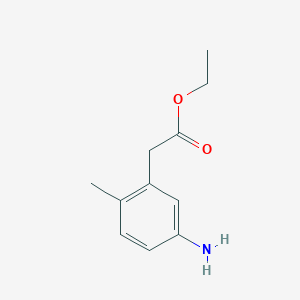
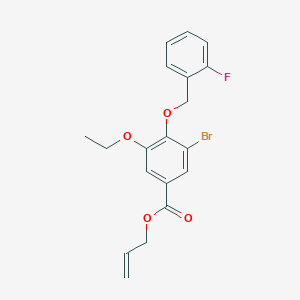
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)


![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)
